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Compound of Interest

Compound Name: Insecticidal agent 12

Cat. No.: B15617430

Disclaimer: The information provided herein pertains to the insecticidal agent Pyridaben. It is
assumed that "Insecticidal agent 12" refers to Pyridaben based on available documentation
associating the number 12 with this compound in toxicological contexts. This document is
intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a preliminary toxicology profile of Pyridaben, a pyridazinone
insecticide and acaricide.[1] The primary mode of action for Pyridaben is the inhibition of the
mitochondrial electron transport chain at complex 1.[2][3] This document summarizes the
available data on its acute, subchronic, and chronic toxicity, as well as its genotoxicity,
carcinogenicity, reproductive and developmental toxicity, and ecotoxicological effects. All
guantitative data are presented in tabular format for ease of comparison. Detailed experimental
protocols for key toxicological studies are also provided, based on internationally recognized
guidelines.

Acute Toxicity

Pyridaben exhibits moderate to low acute toxicity via oral and inhalation routes and low toxicity
via the dermal route.[1][4] Clinical signs of acute toxicity include decreased spontaneous motor
activity, abnormal gait, prone/recumbent posture, arched back, eye closing, piloerection, and
bradypnea.[1]

Table 1: Acute Toxicity of Pyridaben
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Species Route Sex LD50/LC50 Toxicity Reference
Category
Rat Oral Male 1100 mg/kg 1 [5]
Rat Oral Female 570 mg/kg 1 [5]
Mouse Oral Male 2198 mg/kg - [1]
Mouse Oral Female 2042 mg/kg - [1]
Rabbit Dermal M/F >2000 mg/kg 1 [5]
Rat Inhalation Male 0.66 mg/L 1 [5]
Rat Inhalation Female 0.64 mg/L 1 [5]

Toxicity Categories are based on the EPA classification system.

Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure - UDP) - OECD 425 | EPA OPPTS
870.1100

This protocol is a guideline for determining the acute oral toxicity of a substance.[6][7]

o Test Animals: Healthy, young adult rodents (rats or mice), typically 8-12 weeks old, are used.
Animals are acclimated to laboratory conditions for at least 5 days.[8]

e Housing and Feeding: Animals are housed in standard cages with controlled temperature (22
+ 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard
laboratory diet and drinking water.[5]

o Dose Administration: The test substance is administered orally by gavage in a single dose.
The volume administered is typically 1-2 mL/100g body weight.

» Dosing Procedure (UDP): Dosing is sequential, with the outcome of each animal determining
the dose for the next. A starting dose is selected, and if the animal survives, the next animal
receives a higher dose; if it dies, the next receives a lower dose. This continues until the
stopping criteria are met.[7]
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» Observations: Animals are observed for mortality and clinical signs of toxicity at least once
daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes,
as well as respiratory, circulatory, autonomic, and central nervous system effects.[9]

o Body Weight: Individual animal weights are recorded before dosing and at least weekly
thereafter.

o Pathology: At the end of the observation period, all surviving animals are euthanized. A gross
necropsy is performed on all animals (those that died during the study and those euthanized
at the end).[9]

o Data Analysis: The LD50 is calculated using the maximum likelihood method.[8]

Subchronic and Chronic Toxicity

Repeated dose studies in rats, mice, and dogs have shown that the primary effects of
pyridaben are reduced body weight gain and decreased food consumption.[2] In dogs, clinical
signs such as dehydration, diarrhea, and salivation were also observed.[2]

Table 2: Subchronic and Chronic Toxicity of Pyridaben
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Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents - OECD 408 /| EPA OPPTS 870.3100

This protocol outlines a 90-day repeated dose oral toxicity study.[13][14]

¢ Test Animals: Young, healthy rodents (usually rats) are used.[13]

© 2025 BenchChem. All rights reserved.

4/14

Tech Support


https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://catalog.labcorp.com/crop-chemical/oecd-416-two-generation-reproduction-toxicity
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Groups: At least three dose groups and a control group are used, with a minimum of 10
males and 10 females per group.[14]

o Dose Administration: The test substance is administered orally on a 7-day per week basis for
90 days. This can be through gavage, in the diet, or in drinking water.[14]

e Observations: Daily clinical observations for signs of toxicity are performed. Detailed
observations are made weekly. Body weight and food/water consumption are measured
weekly.[15]

» Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the
end of the study. Urinalysis is also performed.

o Ophthalmology: Ophthalmoscopic examinations are conducted on all animals prior to the
start of the study and on the control and high-dose groups at termination.

» Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of tissues
from all animals in the control and high-dose groups is examined histopathologically.[13]

o Data Analysis: Data are analyzed for dose-related trends and statistically significant
differences between treated and control groups to determine the NOAEL and LOAEL.[15]

Genotoxicity

Pyridaben has been evaluated in a battery of genotoxicity tests and has not shown evidence of
genotoxic potential.[1][2]

Table 3: Genotoxicity of Pyridaben
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Metabolic

Assay Type Test System L. Result Reference
Activation
Bacterial o
S. typhimurium, ] ) )
Reverse E coli With and Without  Negative [1]
. coli

Mutation (Ames)
In vitro Chinese Hamster
Chromosomal Ovary (CHO) With and Without  Negative [1]
Aberration cells
In vivo Mouse Bone )

) - Negative [1]
Micronucleus Marrow

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test) - OECD 471 | EPA OPPTS 870.5100

This protocol describes the Ames test for detecting point mutations.[4][16]

Tester Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli that
are auxotrophic for histidine or tryptophan, respectively, are used.[16]

Metabolic Activation: The test is performed both with and without a mammalian metabolic
activation system (S9 mix), typically derived from rat liver.[4]

Test Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are
combined and plated on minimal agar plates lacking the essential amino acid.[4]

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to
synthesize the essential amino acid) is counted.

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in
the number of revertant colonies compared to the solvent control.[16]
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Experimental Protocol: Mammalian Erythrocyte
Micronucleus Test - OECD 474

This in vivo test detects chromosomal damage.[11][17]
o Test Animals: Typically, mice or rats are used.[11]

o Dose Administration: The test substance is administered to the animals, usually once or
twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).

» Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points
after the last administration (e.g., 24 and 48 hours).[17]

» Slide Preparation and Analysis: Smears are prepared and stained. Polychromatic
erythrocytes (immature red blood cells) are scored for the presence of micronuclei. The ratio
of polychromatic to normochromatic erythrocytes is also determined as an indicator of
cytotoxicity.[17]

o Data Analysis: A statistically significant, dose-related increase in the frequency of
micronucleated polychromatic erythrocytes in treated animals compared to controls indicates
a positive result.[11]

Carcinogenicity

Based on carcinogenicity studies in both rats and mice, Pyridaben is classified as "Not Likely to
Be Carcinogenic to Humans."[2][15]

Table 4: Carcinogenicity of Pyridaben

Species Duration Route Results Reference

) No evidence of
Rat 2 years Oral (dietary) ) o [2][15]
carcinogenicity

) No evidence of
Mouse 18 months Oral (dietary) ) o [41[15]
carcinogenicity
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Experimental Protocol: Carcinogenicity Studies - OECD
451 | EPA OPPTS 870.4200

This protocol provides a framework for long-term carcinogenicity studies.[2][18]

Test Animals: Typically, rats and mice are used.[2]

o Groups: At least three dose groups and a concurrent control group are used, with at least 50
animals of each sex per group.

o Dose Administration: The test substance is administered daily for the majority of the animal's
lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet.[18]

» Observations: Animals are observed daily for clinical signs of toxicity and palpable masses.
Body weight and food consumption are measured weekly for the first 13 weeks and monthly
thereatfter.

» Clinical Pathology: Hematology is performed at 12, 18, and 24 months.

o Pathology: A complete gross necropsy is performed on all animals. All tissues from all
animals in the control and high-dose groups, and all gross lesions from all animals, are
examined histopathologically.[18]

o Data Analysis: Tumor incidence and latency are analyzed using appropriate statistical
methods to assess the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity

Pyridaben has been shown to have effects on male reproductive health in mice, including
alterations in sperm DNA integrity and hormonal changes.[19][20] In developmental toxicity
studies, effects such as reduced fetal body weight and delayed ossification were observed in
rats at maternally toxic doses.[5] There was no evidence of increased susceptibility of fetuses
to in utero exposure.[5]

Table 5: Reproductive and Developmental Toxicity of Pyridaben
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Study Type  Species NOAEL

LOAEL

Effects
Observed at
LOAEL

Reference

Two-
Generation Rat

Reproduction

6.3
mg/kg/day

Decreased
parental and

[15]
pup body

weight.

5.7

mg/kg/day
Development
o Rat (maternal),
al Toxicity
13 mg/kg/day

(fetal)

13 mg/kg/day
(maternal),
30 mg/kg/day
(fetal)

Reduced

maternal

weight gain;
reduced fetal

and placental  [1]
weights,

slightly

retarded fetal

development.

Development )
o Rabbit
al Toxicity

No
teratogenic

[4]
effects

observed.

Experimental Protocol: Two-Generation Reproduction
Toxicity Study - OECD 416 /| EPA OPPTS 870.3800

This study evaluates effects on reproductive function across two generations.[12][21]

» Test Animals: Young adult rats are used for the parental (P) generation.[21]

o Dose Administration: The test substance is administered continuously to the P generation

males and females before mating, during mating, and for females, through gestation and

lactation. The first-generation (F1) offspring are then selected and dosed through their

maturation, mating, and production of the second generation (F2).[21]

o Endpoints: Reproductive performance (mating, fertility, gestation length, parturition), offspring

viability, growth, and development are assessed. At termination, reproductive organs are

© 2025 BenchChem. All rights reserved.

9/14

Tech Support


https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100ID6E.TXT
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://catalog.labcorp.com/crop-chemical/oecd-416-two-generation-reproduction-toxicity
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

weighed and examined histopathologically. Sperm parameters and estrous cyclicity are also
evaluated.[21]

Data Analysis: Data are analyzed to determine the effects on all reproductive and
developmental parameters and to establish NOAELSs for parental, reproductive, and offspring
toxicity.

Experimental Protocol: Prenatal Developmental Toxicity
Study - OECD 414

This study assesses the potential for adverse effects on the developing fetus.[22][23]

Test Animals: Pregnant females of a rodent (usually rat) and a non-rodent (usually rabbit)
species are used.[23]

Dose Administration: The test substance is administered daily to the dams during the period
of major organogenesis.[22]

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and
food consumption are recorded.

Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and
the uteri are examined for the number of implantations, resorptions, and live and dead
fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal
abnormalities.[22]

Data Analysis: The data are analyzed to determine the potential for maternal toxicity,
embryo-fetal lethality, and teratogenicity.

Ecotoxicology

Pyridaben is highly toxic to aquatic organisms, including fish and aquatic invertebrates.[3][23] It

is also highly toxic to bees on an acute contact basis.[23]

Table 6: Ecotoxicology of Pyridaben
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Organism Test Type Endpoint Value Reference
Rainbow Trout
(Oncorhynchus 96-hour Acute LC50 0.0007 mg/L [23]
myKkiss)
Daphnia magna 48-hour Acute EC50 0.001 mg/L [23]
Algae
(Pseudokirchneri  72-hour Acute EC50 0.017 mg/L [23]
ella subcapitata)
Bobwhite Quail Acute Oral LD50 >2250 mg/kg [23]
Honey Bee (Apis  48-hour Contact

) LD50 0.024 p g/bee [23]
mellifera) Acute
Honey Bee (Apis  48-hour Oral

) LD50 0.535 p g/bee [23]
mellifera) Acute
Earthworm 14-day Acute LC50 19 mg/kg [23]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for Pyridaben is the inhibition of mitochondrial electron

transport at complex | (NADH:ubiquinone oxidoreductase).[2][3] This disruption of cellular

respiration leads to a decrease in ATP production and subsequent cellular dysfunction.

Recent studies have also indicated that Pyridaben can induce cellular stress and apoptosis

through various signaling pathways. In bovine mammary epithelial cells, Pyridaben was shown

to cause apoptosis and inflammation via disturbance of calcium homeostasis and upregulation
of the MAPK (ERK1/2, JNK, and p38) signaling cascades.[24][25] In mouse testicular cells,
Pyridaben dysregulated intracellular signaling pathways associated with mitochondrial-

associated membranes and the MAPK/PI3K pathway, leading to mitochondrial dysfunction,

endoplasmic reticulum stress, and calcium imbalance.[26]
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Caption: Mechanism of Action of Pyridaben.
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Caption: Signaling Pathways Affected by Pyridaben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Pyridaben)]. BenchChem, [2025]. [Online PDF]. Available at:
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insecticidal-agent-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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